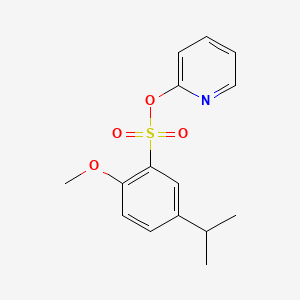
TEEPOL HB7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TEEPOL HB7 is a high-foaming, pure detergent primarily composed of the sodium salts of a broad cut primary alcohol sulfate. It is widely used in various industrial applications due to its effective cleaning properties and high active matter content, which is approximately 40% .
Vorbereitungsmethoden
TEEPOL HB7 is synthesized through the sulfonation of primary alcohols, followed by neutralization with sodium hydroxide to form the sodium salts of the alcohol sulfate. The industrial production involves the following steps:
Sulfonation: Primary alcohols are reacted with sulfur trioxide to form alkyl hydrogen sulfates.
Neutralization: The alkyl hydrogen sulfates are then neutralized with sodium hydroxide to produce the sodium salts of the alcohol sulfate.
Purification: The resulting product is purified to remove any impurities and achieve the desired concentration.
Analyse Chemischer Reaktionen
TEEPOL HB7 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
TEEPOL HB7 has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used to lyse cells and solubilize proteins and lipids.
Medicine: It is employed in the formulation of pharmaceutical products for its emulsifying and solubilizing properties.
Wirkmechanismus
The mechanism of action of TEEPOL HB7 involves its surfactant properties. As a surfactant, it reduces the surface tension of water, allowing it to more effectively wet surfaces and emulsify oils and fats. This action is facilitated by the hydrophilic (water-attracting) sulfate group and the hydrophobic (water-repelling) alkyl chain. The molecular targets include lipid membranes and hydrophobic contaminants, which are solubilized and dispersed by the detergent action .
Vergleich Mit ähnlichen Verbindungen
TEEPOL HB7 can be compared with other similar compounds such as:
Sodium dodecyl sulfate (SDS): Like this compound, SDS is a surfactant used in various cleaning and research applications. SDS has a higher foaming capacity and is more commonly used in laboratory settings.
Tween 80: This nonionic surfactant is used in biological and pharmaceutical applications. Unlike this compound, Tween 80 is less effective in industrial cleaning but is preferred for its lower toxicity and biocompatibility.
Triton X-100: Another nonionic surfactant, Triton X-100 is used in biochemical research for solubilizing proteins and lipids.
This compound stands out due to its high active matter content and effectiveness in industrial cleaning applications, making it a versatile and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
134092-79-8 |
|---|---|
Molekularformel |
C8H14Cl2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










